4-(Difluoromethoxy)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids, characterized by the presence of a difluoromethoxy group attached to the pyridine ring of nicotinic acid. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential applications.
4-(Difluoromethoxy)nicotinic acid can be classified under the broader category of heterocyclic compounds, specifically pyridine derivatives. Its structure consists of a pyridine ring with a carboxylic acid group at the 3-position and a difluoromethoxy substituent at the 4-position. The presence of fluorine atoms enhances its chemical reactivity and stability, making it a valuable intermediate in synthetic organic chemistry.
The synthesis of 4-(Difluoromethoxy)nicotinic acid can be approached through several methods. One common synthetic route involves the following steps:
The molecular formula for 4-(Difluoromethoxy)nicotinic acid is CHFNO. Its molecular structure features:
Key Structural Data:
4-(Difluoromethoxy)nicotinic acid can participate in various chemical reactions:
These reactions are typically facilitated by using reagents such as sodium borohydride for reductions or potassium permanganate for oxidations .
The mechanism of action for 4-(Difluoromethoxy)nicotinic acid primarily revolves around its interaction with biological targets such as receptors or enzymes. The difluoromethoxy group enhances hydrogen bonding capabilities, which may improve binding affinity to nicotinic acetylcholine receptors. This interaction could potentially lead to effects on neurotransmission and has implications in pharmacology, particularly in studies related to neurodegenerative diseases .
4-(Difluoromethoxy)nicotinic acid has several notable applications:
The synthesis of fluorinated nicotinic acid derivatives, particularly 4-(difluoromethoxy)nicotinic acid (CAS 1256826-25-1), leverages strategic modifications to the nicotinic acid core to enhance physicochemical properties and biological efficacy. This white crystalline solid (purity ≥97%) is synthesized through nucleophilic difluoromethoxylation or direct fluorination of hydroxynicotinic acid precursors. A prevalent route involves the reaction of 5-hydroxy-nicotinic acid with chlorodifluoromethane (ClCF₂H) under basic conditions, yielding the difluoromethoxy moiety at the meta-position of the pyridine ring. Typical solvents include dimethylformamide or tetrahydrofuran, with yields optimized to 70–85% at 80–100°C [2] [4].
Alternative pathways employ visible-light photoredox catalysis for radical difluoromethoxylation. This method utilizes photoredox catalysts (e.g., Ir or Ru complexes) and difluoromethyl precursors like difluoromethyl arylsulfonate, enabling C–OCF₂H bond formation under mild conditions (25–40°C). Yields range from 60–78%, though scalability remains challenging due to reagent costs [5].
Carboxylic acid masking is a key optimization strategy to mitigate gastrointestinal toxicity. Esterification of 4-(difluoromethoxy)nicotinic acid (e.g., methyl or ethyl esters) improves bioavailability and reduces gastric irritation. Subsequent hydrolysis regenerates the active acid form in vivo. For example, methyl ester derivatives achieve near-quantitative yields (>95%) via Fischer esterification, with the ester group acting as a prodrug moiety [1].
Table 1: Synthetic Methods for 4-(Difluoromethoxy)nicotinic Acid Derivatives
Method | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Nucleophilic Substitution | 5-OH-nicotinic acid + ClCF₂H, K₂CO₃, DMF, 80°C | 85 | 97 |
Photoredox Catalysis | Nicotinic acid + BrCF₂SO₂Ar, Ir(ppy)₃, blue LED | 78 | 99 |
Fischer Esterification | Acid + MeOH, H₂SO₄, reflux | 95 | 98 |
Chemoenzymatic strategies address the challenge of regioselective difluoromethoxylation, which is critical for nicotinic acid derivatives due to competing reactivity at ortho (C2), meta (C4/C6), and para (C5) positions. Candida antarctica lipase B (CAL-B) catalyzes the transesterification of trifluoromethylated nicotinate esters in non-aqueous media, enabling selective O-alkylation without protecting groups. This method achieves 92% regioselectivity for C4-difluoromethoxy derivatives at 37°C, outperforming traditional chemical catalysis (70–75% selectivity) [1] [6].
Biocatalytic fluorination employs fluorinases (e.g., Streptomyces cattleya enzymes) to incorporate difluoromethoxy groups using S-adenosyl methionine (SAM) as a cofactor. While primarily applied to aliphatic systems, recent advances adapt this to heterocycles by functionalizing nicotinic acid precursors like 4-hydroxymethylpyridine. Reaction optimizations include:
Molecular docking simulations rationalize enzyme-substrate interactions. For CAL-B, the difluoromethoxy group docks into a hydrophobic pocket near Ser105, forming hydrogen bonds with the catalytic triad. Mutagenesis studies (e.g., Q157A variant) further boost conversion rates by 15–20% [6].
The position of the difluoromethoxy group profoundly influences the electronic properties, metabolic stability, and bioactivity of nicotinic acid derivatives. Computational and experimental analyses reveal distinct structure-activity relationships (SAR):
Meta-Substituted (C4) Derivatives: 4-(Difluoromethoxy)nicotinic acid exhibits optimal lipophilicity (clogP = 0.89) and acid dissociation constant (pKa = 3.2), enhancing membrane permeability. The meta-orientation minimizes steric clash with metabolic enzymes, reducing deactivation via glucuronidation. In anti-inflammatory assays, it suppresses cyclooxygenase-2 expression by 85% at 10μM, attributed to hydrogen bonding with Arg513 and Phe518 in the enzyme pocket [1] [6].
Ortho-Substituted (C2/C6) Derivatives: Steric hindrance from proximal carboxyl and difluoromethoxy groups lowers metabolic stability (t₁/₂ < 30 min in microsomes). However, 2-(difluoromethoxy)nicotinic acid shows superior antibacterial activity against Staphylococcus epidermidis (minimum inhibitory concentration = 1.95 μg/mL) due to enhanced penetration of bacterial membranes [6].
Para-Substituted (C5) Derivatives: 5-(Difluoromethoxy)nicotinic acid (CAS 1256826-25-1) demonstrates balanced solubility (4.2 mg/mL) and protein binding (88%). Its electron-withdrawing effect weakens the carboxyl group’s acidity (pKa = 2.8), improving absorption. In docking studies, it forms a salt bridge with His90 in vascular endothelial growth factor receptor-2, correlating with anticancer activity [4] [8].
Table 2: Physicochemical and Biological Properties of Difluoromethoxy-Substituted Nicotinic Acid Isomers
Substitution Position | clogP | pKa | Metabolic t₁/₂ (min) | Key Biological Activity |
---|---|---|---|---|
Ortho (C2) | 1.15 | 2.5 | <30 | Antibacterial (minimum inhibitory concentration = 1.95 μg/mL) |
Meta (C4) | 0.89 | 3.2 | 120 | Anti-inflammatory (85% cyclooxygenase-2 inhibition) |
Para (C5) | 0.75 | 2.8 | 90 | Anticancer (vascular endothelial growth factor receptor-2 inhibition) |
Electronic effects were quantified via density functional theory calculations. The difluoromethoxy group’s strong electron-withdrawing inductive effect (-I) reduces electron density at the pyridine nitrogen, decreasing basicity. For C4-substituted isomers, this destabilizes the carboxylate anion, favoring the zwitterionic form at physiological pH and enhancing tissue distribution [8].
Synthetic accessibility varies by position: C5-substituted derivatives form readily via electrophilic difluoromethoxylation (yields >80%), while C2-substituted analogues require multi-step sequences involving halogen exchange (e.g., Cl → OCF₂H), lowering yields to 40–50% [4] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1